Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate
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Overview
Description
Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which are then further reacted under acidic conditions to yield the final product.
Chemical Reactions Analysis
Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methoxymethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .
Comparison with Similar Compounds
Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate can be compared with other similar compounds, such as:
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 2-[2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C19H21N3O5/c1-4-27-17(24)10-13-9-16(23)22-19(20-13)18(15(21-22)11-25-2)12-5-7-14(26-3)8-6-12/h5-9,21H,4,10-11H2,1-3H3 |
InChI Key |
AAZAWPDXWQJNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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